molecular formula C14H17NSi B13692961 4-[4-(Trimethylsilyl)phenyl]pyridine

4-[4-(Trimethylsilyl)phenyl]pyridine

Cat. No.: B13692961
M. Wt: 227.38 g/mol
InChI Key: FFGPGPKLZMKVOQ-UHFFFAOYSA-N
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Description

4-[4-(Trimethylsilyl)phenyl]pyridine is an organic compound characterized by the presence of a pyridine ring substituted with a trimethylsilyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trimethylsilyl)phenyl]pyridine typically involves the regioselective lithiation of a precursor pyridine compound, followed by transmetalation and subsequent functionalization. One common method involves the lithiation of 3-chloro-2-ethoxypyridine with n-butyllithium, followed by transmetalation with an organomagnesium halide. The resulting intermediate undergoes elimination to form a pyridyne, which is then functionalized with a trimethylsilyl group .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trimethylsilyl)phenyl]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.

    Cross-Coupling: Palladium catalysts and boron reagents are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various biaryl compounds, while oxidation and reduction can lead to different functionalized pyridines.

Scientific Research Applications

4-[4-(Trimethylsilyl)phenyl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Trimethylsilyl)phenyl]pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can act as a protecting group, enhancing the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyridine: Lacks the trimethylsilyl group, resulting in different reactivity and applications.

    4-(Trimethylsilyl)phenylboronic Acid: Similar in structure but contains a boronic acid group instead of a pyridine ring.

    4-(Trimethylsilyl)phenylmagnesium Bromide: A Grignard reagent used in similar synthetic applications.

Uniqueness

4-[4-(Trimethylsilyl)phenyl]pyridine is unique due to the presence of both a pyridine ring and a trimethylsilyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C14H17NSi

Molecular Weight

227.38 g/mol

IUPAC Name

trimethyl-(4-pyridin-4-ylphenyl)silane

InChI

InChI=1S/C14H17NSi/c1-16(2,3)14-6-4-12(5-7-14)13-8-10-15-11-9-13/h4-11H,1-3H3

InChI Key

FFGPGPKLZMKVOQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=CC=NC=C2

Origin of Product

United States

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